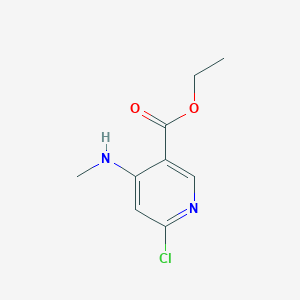

Ethyl 6-chloro-4-(methylamino)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-5-12-8(10)4-7(6)11-2/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAFVBVKIMXSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609172 | |

| Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-28-3 | |

| Record name | Ethyl 6-chloro-4-(methylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

CAS Number: 449811-28-3

This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 449811-28-3 | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | [1] |

| IUPAC Name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |

| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine | [2] |

| Melting Point | 72-74 °C | |

| Appearance | Solid |

Synthesis

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a dichloro-substituted precursor.

General Synthesis Pathway

The synthesis typically starts from ethyl 4,6-dichloronicotinate and proceeds via a selective reaction with methylamine.[1] This reaction is a classic example of nucleophilic aromatic substitution, where the electron-deficient nature of the dichlorinated pyridine ring makes it susceptible to attack by nucleophiles. The presence of electron-withdrawing groups, such as the chlorine atoms and the ester group, activates the ring for this type of substitution.

Detailed Experimental Protocol

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

Base (e.g., triethylamine or potassium carbonate, if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,6-dichloronicotinate in the chosen anhydrous solvent.

-

Addition of Methylamine: To the stirred solution, add a stoichiometric excess of methylamine. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

| ¹H NMR (Predicted) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~8.3 | s | 1H | H-2 (Pyridine ring) | [1] |

| ~6.5 | s | 1H | H-5 (Pyridine ring) | [1] |

| ~4.3 | q | 2H | -OCH₂CH₃ | [1] |

| ~3.0 | d | 3H | -NHCH₃ | [1] |

| ~1.3 | t | 3H | -OCH₂CH₃ | [1] |

| ~5.0-6.0 | br s | 1H | -NH | [1] |

| ¹³C NMR (Predicted) | |

| Description | Reference |

| The spectrum is expected to show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the methylamino carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating methylamino group. | [1] |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Role in Drug Development

This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its strategic importance lies in the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.

Intermediate in Kinase Inhibitor Synthesis

This compound is a key intermediate in the multi-step synthesis of certain kinase inhibitors, which are a class of targeted cancer therapies.[1] Notably, it is a starting material for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors.[3] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be involved in tumor cell differentiation, proliferation, survival, and angiogenesis.[4] Inhibitors of the FGFR pathway are therefore of significant interest in oncology. The irreversible covalent FGFR inhibitor, PRN1371, for which derivatives of this compound are precursors, has shown high selectivity and potency against FGFR1-4.[3]

Biological Activity

The biological activity of this compound and its derivatives is attributed to their interaction with various molecular targets, including enzymes and receptors.[1] A key mechanism of action is believed to be the binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways.[1] This interaction can lead to significant changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and reactive functional groups make it an essential component in the synthesis of a range of biologically active molecules, most notably potent and selective kinase inhibitors for cancer therapy. Further research into the derivatives of this compound holds significant promise for the development of new therapeutic agents.

References

- 1. This compound | 449811-28-3 | Benchchem [benchchem.com]

- 2. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate, a key intermediate in pharmaceutical research and drug development, from ethyl 4,6-dichloronicotinate. This document details the underlying chemical principles, experimental protocols, and reaction parameters.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its strategic importance lies in the differential reactivity of its substituents, allowing for selective modifications to generate diverse molecular scaffolds. The synthesis from ethyl 4,6-dichloronicotinate is a robust and efficient method, relying on the principles of nucleophilic aromatic substitution.

Reaction Principle: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring of ethyl 4,6-dichloronicotinate is rendered electron-deficient by the presence of two electron-withdrawing chlorine atoms and the ethyl ester group. This electronic characteristic makes the ring susceptible to attack by nucleophiles, such as methylamine.[1]

The reaction proceeds selectively at the 4-position of the pyridine ring. This regioselectivity is attributed to the electronic activation provided by the substituents, which facilitates the displacement of the chlorine atom at this position by the methylamino group.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from ethyl 4,6-dichloronicotinate.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4,6-dichloronicotinate | ≥98% | Commercially Available |

| Methylamine (solution in ethanol) | e.g., 33 wt. % | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous sodium sulfate | ACS Grade | Commercially Available |

3.2. Reaction Setup and Procedure

A solution of ethyl 4,6-dichloronicotinate in a suitable solvent, such as ethanol, is treated with a solution of methylamine in ethanol. The reaction mixture is then heated to reflux and monitored until completion.

Detailed Steps:

-

To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol, add a solution of methylamine in ethanol (typically 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to a work-up and purification procedure.

3.3. Work-up and Purification

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent, such as ethyl acetate. This should be repeated multiple times to ensure maximum product recovery.[1]

-

Wash the combined organic layers with water and then with brine to remove water-soluble impurities.[1]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purify the crude product by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of high purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis. Please note that specific values may vary depending on the scale and specific laboratory conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 4,6-dichloronicotinate | 1.0 equivalent | General Protocol |

| Methylamine (in ethanol) | 1.5 - 2.0 equivalents | General Protocol |

| Reaction Conditions | ||

| Solvent | Ethanol | General Protocol |

| Temperature | Reflux (~78 °C) | General Protocol |

| Reaction Time | 2 - 6 hours | General Protocol |

| Product Information | ||

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | |

| Reported Yield | High (specifics depend on conditions) | General Observation |

Visualizing the Synthesis and Workflow

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from ethyl 4,6-dichloronicotinate to this compound.

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Caption: A typical experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from ethyl 4,6-dichloronicotinate is a well-established and efficient transformation. The procedure, based on a nucleophilic aromatic substitution, is straightforward and generally provides the desired product in good yield. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to successfully prepare this important synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-(methylamino)nicotinate is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic importance is most notable in the pharmaceutical industry, where it functions as a key intermediate in the development of complex therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its application in drug discovery.

Chemical Properties and Data

This compound, with the CAS Number 449811-28-3, is a solid at room temperature. The structural arrangement of a chloro-substituent at the 6-position, a methylamino group at the 4-position, and an ethyl ester at the 3-position of the pyridine ring provides multiple reactive sites for further chemical modification.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is predicted from computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O₂ | Synquest Labs[1] |

| Molecular Weight | 214.65 g/mol | Benchchem[2] |

| CAS Number | 449811-28-3 | Synquest Labs[1] |

| Melting Point | 72-74 °C | Vendor Data |

| Boiling Point (Predicted) | 315.4 ± 37.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 1.86 ± 0.10 | ChemicalBook[3] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~8.3 | s, 1H (Pyridine H-2) |

| ~6.5 | s, 1H (Pyridine H-5) |

| ~4.3 | q, 2H (Ethyl -CH₂) |

| ~3.0 | d, 3H (Methylamino -CH₃) |

| ~1.3 | t, 3H (Ethyl -CH₃) |

| (Broad) | NH |

Predicted ¹³C NMR Spectral Data: [2]

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~158 | C-4 (Pyridine ring) |

| ~155 | C-6 (Pyridine ring) |

| ~148 | C-2 (Pyridine ring) |

| ~105 | C-3 (Pyridine ring) |

| ~98 | C-5 (Pyridine ring) |

| ~61 | O-CH₂ (Ethyl) |

| ~30 | N-CH₃ (Methylamino) |

| ~14 | CH₃ (Ethyl) |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

General Synthesis Pathway

The synthesis commences with the precursor Ethyl 4,6-dichloronicotinate.[2] This starting material is reacted with methylamine, which selectively displaces the chlorine atom at the 4-position due to its higher reactivity, yielding the title compound. The electron-withdrawing nature of the pyridine ring nitrogen and the ester group facilitates this nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

While a specific protocol for this exact synthesis is proprietary, a general laboratory procedure for a nucleophilic aromatic substitution on a dichlorinated pyridine ring is as follows. This protocol should be adapted and optimized for the specific substrates.

Materials:

-

Ethyl 4,6-dichloronicotinate (1 equivalent)

-

Methylamine solution (e.g., 40% in water or 2M in THF, 1.1-1.5 equivalents)

-

Aprotic polar solvent (e.g., Dioxane, THF, or DMF)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate in the chosen aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add the methylamine solution to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Role in Drug Discovery and Relevant Signaling Pathways

This compound is a valuable scaffold in medicinal chemistry. The chlorine atom at the 6-position is a prime site for further SNAr reactions, allowing for the introduction of a wide variety of aryl or alkyl groups to build molecular complexity and modulate biological activity.

Intermediate for Kinase Inhibitors

This compound is a documented intermediate in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[2] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[4][5]

The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates several downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular processes like proliferation, differentiation, and survival.[5][6][7]

References

- 1. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | 449811-28-3 | Benchchem [benchchem.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

"Ethyl 6-chloro-4-(methylamino)nicotinate" molecular weight

An In-Depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic chemistry, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by its specific arrangement of functional groups, which are instrumental for its role as a versatile building block in the synthesis of more complex molecules.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 214.65 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2][3] |

| CAS Number | 449811-28-3 | [1][2] |

| Synonyms | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate; 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine | [2] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 315.4 ± 37.0 °C (Predicted) | [3] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The primary synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process is efficient due to the electron-deficient nature of the pyridine ring, which is activated by the presence of electron-withdrawing groups like chlorine atoms and an ester group.[1]

Protocol: Synthesis from Ethyl 4,6-dichloronicotinate

This protocol describes the selective substitution of a chlorine atom on the pyridine ring with a methylamino group.

Starting Materials:

-

Ethyl 4,6-dichloronicotinate

-

Methylamine (CH₃NH₂)

Reaction Principle: The synthesis is a classic example of nucleophilic aromatic substitution. The electron-poor dichlorinated pyridine ring is susceptible to attack by the nucleophilic methylamine. The reaction selectively replaces one of the chlorine atoms to yield the final product.[1]

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate in a suitable solvent (e.g., ethanol or a polar aprotic solvent).

-

Add methylamine to the solution. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up. This may involve removing the solvent under reduced pressure.

-

The crude product is then purified, typically through recrystallization or column chromatography, to yield pure this compound.

Role in Drug Development and Biological Significance

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical sector.[1] Its strategic importance is due to its specific arrangement of functional groups, which allows for selective and sequential chemical transformations.[1]

The substituents on the pyridine ring—the chlorine atom at the 6-position, the methylamino group at the 4-position, and the ethyl ester at the 3-position—each serve as a handle for further chemical modifications.[1]

Application in Kinase Inhibitor Synthesis

A prime application of this compound is as a starting material in the multi-step synthesis of targeted cancer therapies, such as certain fibroblast growth factor receptor (FGFR) inhibitors.[1] The nicotinate core is a common feature in the design of kinase inhibitors, which target signaling pathways involved in cancer cell proliferation.[1] The synthesis typically involves displacing the chlorine atom in later steps through cross-coupling reactions to build the final complex structure of the inhibitor.[1]

Interaction with Molecular Targets

The biological activity of derivatives of this compound is attributed to their interaction with various molecular targets, including enzymes and receptors.[1] It is believed that a key mechanism of action involves binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways, including signal transduction and gene expression.[1]

References

"Ethyl 6-chloro-4-(methylamino)nicotinate" IUPAC name

An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

Core Compound Identity and IUPAC Nomenclature

This compound is a substituted pyridine derivative recognized as a crucial building block in synthetic and medicinal chemistry. Its structure features a pyridine ring with chloro, methylamino, and ethyl carboxylate substituents at positions 6, 4, and 3, respectively.

The formal IUPAC name for this compound is Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate .[1][2] Other synonyms include 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine and 6-Chloro-4-methylamino-nicotinic acid ethyl ester.[1][2]

Physicochemical and Structural Data

The key properties of this compound are summarized below. This data is essential for its application in experimental research, ensuring accurate measurements and appropriate handling.

| Property | Value | Source |

| CAS Number | 449811-28-3 | [1][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1][3] |

| Melting Point | 72-74 °C | [1] |

| InChI Key | DEAFVBVKIMXSND-UHFFFAOYSA-N | [3] |

| Boiling Point (Predicted) | 315.4 ± 37.0 °C | [2] |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.86 ± 0.10 | [2] |

Strategic Importance in Synthetic Chemistry

This compound serves as a foundational scaffold in organic synthesis, particularly within the pharmaceutical industry.[3] Its strategic value is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.[3]

-

The Chlorine Atom (C6): This position is a primary reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups to create extensive libraries of derivative molecules.[3] It can also participate in cross-coupling reactions in later synthetic steps.[3]

-

The Methylamino Group (C4): The amino group can be involved in various reactions, including amide bond formation.

-

The Ethyl Ester (C3): This group can be hydrolyzed to the corresponding carboxylic acid (6-Chloro-4-methylamino-nicotinic acid) or reduced to an alcohol, providing further handles for molecular elaboration.[3]

This modular reactivity makes the compound a highly versatile starting material for generating complex molecules, such as kinase inhibitors for targeted cancer therapies.[3]

Caption: Synthetic workflow of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via a selective nucleophilic aromatic substitution reaction.

Objective: To synthesize this compound from Ethyl 4,6-dichloronicotinate.

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Reagent Addition: Slowly add methylamine (1.1 to 1.5 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain control.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove excess methylamine and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Applications in Drug Discovery

While this compound is primarily an intermediate, its structural class—nicotinic acid derivatives—is associated with a wide range of biological activities.[3][4] Derivatives are explored as antibacterial agents, kinase inhibitors, and modulators of nicotinic acetylcholine receptors (nAChRs).[3][4][5]

The biological activity of its derivatives is attributed to their interaction with molecular targets like enzymes and receptors, which can modulate cellular pathways involved in signal transduction and gene expression.[3] For instance, derivatives have been computationally modeled and synthesized to target VEGFR-2 and COX-2, demonstrating the scaffold's utility in developing targeted therapies.[3]

Caption: Role of the scaffold in a typical drug discovery workflow.

References

- 1. 449811-28-3 | 4H58-5-88 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 6-CHLORO-4-(METHYLAMINO)-PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 449811-28-3 [amp.chemicalbook.com]

- 3. This compound | 449811-28-3 | Benchchem [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-(methylamino)nicotinate is a crucial chemical intermediate, playing a pivotal role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a reactive chlorine atom and a secondary amine on a pyridine core, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its significant application in the development of targeted therapies, particularly kinase inhibitors. The guide also visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its utility in drug discovery.

Chemical Identity and Synonyms

This compound is systematically named ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate. Due to its complex structure, it is known by several synonyms in chemical literature and commercial catalogs.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate |

| CAS Number | 449811-28-3[1] |

| Molecular Formula | C₉H₁₁ClN₂O₂[1] |

| Molecular Weight | 214.65 g/mol [1] |

| Synonyms | 6-Chloro-4-(methylamino)pyridine-3-carboxylic acid ethyl ester, Ethyl 6-chloro-4-(methylamino)picolinate, 6-Chloro-4-methylamino-nicotinic acid ethyl ester, 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 72-74 °C | SynQuest Labs |

| Boiling Point (Predicted) | 315.4 ± 37.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 1.86 ± 0.10 | ChemicalBook[2] |

| Storage Temperature | 2-8 °C | ChemicalBook[2] |

Note: Predicted values are computationally derived and should be used as an estimation.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on the reaction of Ethyl 4,6-dichloronicotinate with methylamine.

Reaction Scheme:

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Ethyl acetate

-

Brine solution

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 4,6-dichloronicotinate in a suitable anhydrous solvent such as THF or ethanol.

-

Addition of Methylamine: While stirring the solution at room temperature, slowly add an excess of the methylamine solution. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate (methylamine hydrochloride) has formed, it can be removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is redissolved in a water-immiscible organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with deionized water and brine to remove any remaining water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a solid.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable building block in the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The presence of the reactive chlorine atom allows for cross-coupling reactions to introduce more complex aromatic or heterocyclic systems, while the ester and amino groups can be further modified.

Role in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of the Fibroblast Growth Factor (FGF) and its receptor (FGFR) is a known driver in many cancers. This compound serves as a key starting material for the synthesis of potent and selective FGFR inhibitors. The general synthetic strategy involves the displacement of the 6-chloro substituent with a larger, often functionalized, aryl or heteroaryl group via a Suzuki or Buchwald-Hartwig coupling reaction.

References

Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-(methylamino)nicotinate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its solubility characteristics are critical for its handling, reaction kinetics, and purification. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for its synthesis and purification.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate a compound with good solubility in common organic solvents and poor aqueous solubility. This profile is typical for ethyl ester derivatives of heterocyclic compounds, where the ester group enhances lipophilicity.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility |

| Aqueous | Water, Buffered Solutions (pH 2-9) | Poorly Soluble |

| Organic | Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble | |

| Ethyl Acetate | Soluble |

This data is based on general statements found in chemical supplier technical sheets and related literature.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail methodologies for determining both thermodynamic and kinetic solubility, which are crucial for different stages of research and development.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed glass vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 3000 rpm for 20 minutes) or filter the supernatant using a syringe filter (e.g., 0.22 µm pore size).

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Prepare a standard curve of the compound with known concentrations.

-

Determine the concentration of the compound in the diluted supernatant by comparing its response to the standard curve.

-

Calculate the thermodynamic solubility in the original solvent, accounting for the dilution factor. The result is typically expressed in µg/mL, mg/mL, or µM.

-

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking conditions in biological assays.

Methodology:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and shake it at room temperature for a shorter, defined period (e.g., 1 to 2 hours). This allows for the precipitation of the compound from the supersaturated solution.

-

-

Detection of Precipitation (Nephelometry):

-

Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The lowest concentration at which a precipitate is detected is considered the kinetic solubility.

-

-

Quantification (Alternative to Nephelometry):

-

Alternatively, after incubation, filter the plate to remove any precipitate.

-

The concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or LC-MS against a standard curve.

-

Synthesis and Purification Workflow

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the public domain, its qualitative profile as a compound soluble in organic solvents but not in water provides a foundational understanding for its use. The detailed experimental protocols provided herein offer a clear path for researchers to determine its precise solubility in various solvent systems, a critical step for any application in drug discovery and chemical synthesis. The outlined synthesis and purification workflow provides a standard procedure for obtaining this valuable chemical intermediate.

An In-depth Technical Guide to the Potential Biological Targets of Ethyl 6-chloro-4-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-(methylamino)nicotinate is a key chemical intermediate primarily utilized in the synthesis of a range of biologically active compounds. While direct biological activity data for this specific molecule is not extensively documented, its structural framework serves as a crucial building block for potent inhibitors of clinically relevant biological targets. This technical guide explores the potential biological targets of this compound by examining the structure-activity relationships and mechanisms of action of the molecules derived from it. The primary focus is on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a secondary look at the potential for interaction with nicotinic acid receptors. This document provides a comprehensive overview of the synthetic utility, potential signaling pathways, quantitative biological data of derived compounds, and detailed experimental protocols for assessing activity against these targets.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups that make it an attractive starting material for medicinal chemists. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, the methylamino group at the 4-position can participate in hydrogen bonding, and the ethyl ester at the 3-position offers a site for further modification. These features have been strategically exploited in the synthesis of various kinase inhibitors.

Potential Biological Target 1: Fibroblast Growth Factor Receptors (FGFRs)

The most prominent application of this compound in drug discovery is as a precursor for the synthesis of potent FGFR inhibitors.[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making them a key target for therapeutic intervention.

Synthesis of FGFR Inhibitors from this compound

This compound serves as a key starting material in the multi-step synthesis of 1,6-naphthyridin-2(1H)-one and pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which form the core scaffolds of several FGFR inhibitors. A general synthetic route involves the initial synthesis of this compound from ethyl 4,6-dichloronicotinate, followed by a series of cyclization and substitution reactions to build the final inhibitor structure.

Quantitative Biological Data of Derived FGFR Inhibitors

While specific biological data for this compound is not available, the following table summarizes the inhibitory activities of representative 1,6-naphthyridin-2(1H)-one derivatives, which can be synthesized from this intermediate, against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Compound A34 | FGFR4 | 15.2 | In vitro kinase assay | [2] |

| FGFR1 | >10000 | In vitro kinase assay | [2] | |

| FGFR2 | >10000 | In vitro kinase assay | [2] | |

| FGFR3 | >10000 | In vitro kinase assay | [2] | |

| Compound 19g | FGFR4 | 28.3 | In vitro kinase assay | [1] |

| FGFR1 | >10000 | In vitro kinase assay | [1] | |

| FGFR2 | >10000 | In vitro kinase assay | [1] | |

| FGFR3 | >10000 | In vitro kinase assay | [1] |

FGFR Signaling Pathway

Activation of FGFR by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.

Experimental Protocols for Assessing FGFR Inhibition

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the FGFR kinase.

Materials:

-

FGFR Kinase (e.g., FGFR3)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

Test Compounds (dissolved in DMSO)

-

384-well plate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound.

-

Prepare a mixture of the FGFR kinase and the Eu-anti-Tag antibody in kinase buffer and add it to the wells.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.[3]

This assay quantifies the phosphorylation of FGFR and its downstream effectors in a cellular context.

Materials:

-

Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)

-

Cell culture medium and supplements

-

FGF2 agonist

-

Test compounds (dissolved in DMSO)

-

HTRF® assay kits for phospho-FGFR and total-FGFR

-

Lysis buffer

-

384-well plate

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 6 hours).

-

For cell lines that require stimulation, add the FGF2 agonist for a short period (e.g., 10 minutes) before lysis.

-

Lyse the cells using the provided lysis buffer.

-

Transfer the cell lysates to a 384-well plate.

-

Add the HTRF® antibody reagents for phospho-FGFR and total-FGFR according to the manufacturer's protocol.

-

Incubate the plate at room temperature for the recommended time.

-

Read the plate on an HTRF®-compatible plate reader.

-

Calculate the ratio of the phospho-protein signal to the total protein signal and determine the IC50 value of the inhibitor.[4][5]

Potential Biological Target 2: Nicotinic Acid Receptors (GPR109A)

The nicotinate scaffold present in this compound suggests a potential for interaction with nicotinic acid receptors, specifically G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid (niacin) is the endogenous ligand for this receptor, which is involved in regulating inflammation and lipid metabolism.

GPR109A Signaling Pathway

GPR109A is a Gi protein-coupled receptor. Upon activation by an agonist like nicotinic acid, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to modulate inflammatory responses in various cell types, including immune cells and adipocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. revvity.com [revvity.com]

The Pivotal Role of Ethyl 6-chloro-4-(methylamino)nicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-(methylamino)nicotinate has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a reactive chlorine atom and strategically positioned amino and ester groups on a pyridine core, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the application of this compound in the generation of bioactive molecules, with a focus on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Substituted nicotinic acid esters, in particular, have garnered significant attention due to their ability to serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. Among these, this compound stands out as a key intermediate, offering multiple reaction sites for synthetic elaboration.[1] Its strategic importance lies in the potential to construct fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core, which is a common feature in many kinase inhibitors.[2][3] This guide will explore the pivotal role of this compound in the synthesis of potent kinase inhibitors, with a particular focus on its application in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The table below summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O₂ | SynQuest Labs |

| Molecular Weight | 214.65 g/mol | SynQuest Labs |

| CAS Number | 449811-28-3 | SynQuest Labs |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction.

General Synthetic Scheme

The most common route involves the reaction of ethyl 4,6-dichloronicotinate with methylamine.[1] The greater reactivity of the chlorine atom at the 4-position of the pyridine ring allows for selective substitution.

Caption: General synthesis of this compound.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

This compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent kinase inhibitory activity.[2][3] The general strategy involves the cyclization of the substituted nicotinate with a suitable nitrogen-containing reagent, such as urea or guanidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core

The 4-amino group of the nicotinate can react with various reagents to form the fused pyrimidine ring. The subsequent intramolecular cyclization, often facilitated by heat or a catalyst, leads to the formation of the pyrido[2,3-d]pyrimidin-7-one scaffold. The chlorine atom at the 6-position can then be further functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce diverse aryl or heteroaryl substituents.

Caption: General synthetic route to pyrido[2,3-d]pyrimidin-7-ones.

Application in the Synthesis of FGFR Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has been successfully employed in the development of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.

The following table summarizes the in vitro inhibitory activity of a series of pyrido[2,3-d]pyrimidine derivatives against various tyrosine kinases, highlighting the potential for developing selective FGFR inhibitors from this scaffold.

| Compound | PDGFr IC₅₀ (µM) | FGFr IC₅₀ (µM) | EGFr IC₅₀ (µM) | c-src IC₅₀ (µM) | InsR IC₅₀ (µM) | Reference |

| 4b | 1.11 | 0.13 | 0.45 | 0.22 | >50 | [1] |

| 4e | >50 | 0.060 | >50 | >50 | >50 | [1] |

| 6c | - | - | - | - | - | [1] |

Note: Compound 6c was noted for its enhanced potency and bioavailability, with an IC₅₀ of 0.3 µM for the inhibition of PDGF-stimulated vascular smooth muscle cell proliferation.[1]

Signaling Pathways

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In cancer, aberrant activation of this pathway can drive tumor growth and angiogenesis.

Caption: Simplified FGFR signaling pathway in cancer.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

While the primary focus of this guide is on kinase inhibition, it is noteworthy that nicotinate derivatives can also interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in various physiological processes in the central and peripheral nervous systems. Their activation can lead to the influx of cations, such as Na⁺ and Ca²⁺, triggering downstream signaling cascades.

Caption: Overview of the nAChR signaling pathway.

Experimental Protocols

Synthesis of 6-Aryl-2-(substituted-amino)pyrido[2,3-d]pyrimidin-7-ones (General Procedure)

The following is a general procedure for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, adapted from methodologies described for similar scaffolds. This protocol is intended as a template and may require optimization for specific substrates.

Step 1: Synthesis of the 6-chloropyrido[2,3-d]pyrimidin-7-one intermediate

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add the appropriate urea or guanidine derivative (1.2-1.5 eq).

-

Add a base, such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-substituted-pyrido[2,3-d]pyrimidin-7-one.

Step 2: Suzuki Coupling for the introduction of the 6-aryl substituent

-

To a solution of the 6-chloropyrido[2,3-d]pyrimidin-7-one (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture with argon for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture at reflux for 8-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 6-aryl-2-substituted-pyrido[2,3-d]pyrimidin-7-one.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is provided below.

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of pyrido[2,3-d]pyrimidin-7-one-based kinase inhibitors has led to the discovery of potent and selective modulators of key signaling pathways implicated in cancer. The ability to readily introduce diversity at multiple positions of the scaffold allows for the fine-tuning of pharmacological properties, leading to the development of drug candidates with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological context of this important chemical entity, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of the synthetic potential of this compound is expected to yield further innovations in the field of medicinal chemistry.

References

The Versatile Building Block: A Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-chloro-4-(methylamino)nicotinate has emerged as a pivotal scaffold in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its strategic arrangement of functional groups offers a versatile platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and key applications as a foundational building block, complete with experimental insights and reaction pathways.

Core Chemical Properties and Spectroscopic Data

This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1] The molecule's reactivity is primarily dictated by three key functional groups: a reactive chlorine atom at the 6-position, a nucleophilic methylamino group at the 4-position, and an ethyl ester at the 3-position. This unique combination allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step syntheses.[2]

The structural features of this compound have been characterized by various spectroscopic techniques. While experimentally obtained spectra are proprietary to individual research, predicted Nuclear Magnetic Resonance (NMR) data provide valuable insights for characterization.

Table 1: Predicted ¹H NMR Spectral Data for this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-2 (Pyridine ring) |

| ~6.5 | s | 1H | H-5 (Pyridine ring) |

| ~5.0-6.0 | br s | 1H | -NH |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~3.0 | d | 3H | -NHCH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound [2]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~158 | C-Cl |

| ~155 | C-NH |

| ~148 | C-2 |

| ~108 | C-3 |

| ~98 | C-5 |

| ~61 | -OCH₂CH₃ |

| ~30 | -NHCH₃ |

| ~14 | -OCH₂CH₃ |

| Note: Predicted values provide an estimation of the carbon skeleton's electronic environment. |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves a nucleophilic aromatic substitution reaction. The process commences with ethyl 4,6-dichloronicotinate as the starting material, which is then treated with methylamine.[2] The electron-withdrawing nature of the two chlorine atoms and the ester group on the pyridine ring activates it towards nucleophilic attack. The reaction selectively substitutes the chlorine atom at the 4-position with a methylamino group.

References

Methodological & Application

Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-(methylamino)nicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of functional groups—a reactive chlorine atom at the 6-position, a nucleophilic methylamino group at the 4-position, and an ethyl ester at the 3-position—makes it an ideal scaffold for the synthesis of complex heterocyclic compounds.[1] The chlorine atom, in particular, serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This modification is a cornerstone in the development of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptor (FGFR), where the substituted pyridine core is a common structural motif.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This application note provides a detailed overview of the use of this compound in Suzuki coupling reactions, including generalized protocols and a summary of typical reaction conditions and yields.

Suzuki Coupling Reaction: General Principles

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. These are based on established methods for Suzuki couplings of chloropyridines and related heterocyclic systems. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is suitable for a wide range of commercially available arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst and any additional ligand under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-(methylamino)nicotinate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

Same as Protocol 1

Procedure:

-

In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-90 |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 120 | 18 | 60-75 |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 10 | 70-80 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of Ethyl 6-chloro-4-(methylamino)nicotinate , a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors.[1] The chlorine atom at the 6-position of the pyridine ring serves as a prime site for carbon-nitrogen (C-N) bond formation, enabling the introduction of diverse functionalities.[1]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction is particularly valuable for its broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry. For a substrate like this compound, the Buchwald-Hartwig amination allows for the facile introduction of a wide range of amino groups, which is a critical step in the synthesis of complex drug molecules, including Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

General Reaction Scheme

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

| Parameter | General Recommendations | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and ease of handling. |

| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ and Cs₂CO₃ offer better tolerance for sensitive functional groups. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Generalized Experimental Protocol

Note: The following is a representative protocol based on common practices for Buchwald-Hartwig amination of heteroaryl chlorides. Optimization of the reaction conditions is highly recommended for any new amine coupling partner.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, etc.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

-

Addition of Reagents: Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

-

Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the derivatization of this compound at the 6-position. While specific literature examples for this exact substrate are not prevalent, the general principles of the reaction are well-established for similar electron-deficient heteroaryl chlorides. The provided generalized protocol and workflow serve as a strong starting point for the development of specific synthetic routes. Researchers should anticipate the need for optimization of the reaction conditions, particularly the choice of ligand and base, to achieve high yields for their desired amine coupling partners.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 6-chloro-4-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-(methylamino)nicotinate is a versatile pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position, an electron-donating methylamino group at the 4-position, and an ethyl ester at the 3-position, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group, renders the 6-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs. A prime example of its application is in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR), which are crucial in oncology research.[1]

These application notes provide an overview of the reactivity of this compound in SNAr reactions and furnish detailed protocols for its derivatization with common nucleophiles, including amines, phenols, and thiols.

Chemical Reactivity and Strategic Importance